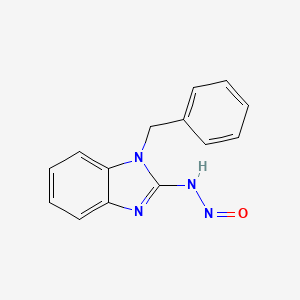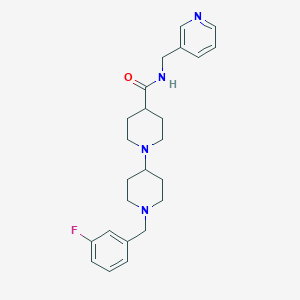![molecular formula C18H22ClN3O2S B5059977 4-CHLORO-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE](/img/structure/B5059977.png)
4-CHLORO-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-{[4-(4-methylpiperazin-1-yl)phenyl]methyl}benzene-1-sulfonamide is a compound that features a sulfonamide group, a piperazine ring, and a chlorobenzene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{[4-(4-methylpiperazin-1-yl)phenyl]methyl}benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 4-(4-methylpiperazin-1-ylmethyl)aniline . This reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with benzene-1-sulfonyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-N-{[4-(4-methylpiperazin-1-yl)phenyl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitro group in related compounds can be reduced to an amine using hydrazine hydrate over Raney nickel.
Oxidation Reactions: The piperazine ring can be oxidized under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrazine hydrate and Raney nickel.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
4-Chloro-N-{[4-(4-methylpiperazin-1-yl)phenyl]methyl}benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, including antileukemic agents.
Biological Studies: The compound is studied for its potential biological activities, such as antibacterial and antifungal properties.
Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mécanisme D'action
The mechanism of action of 4-chloro-N-{[4-(4-methylpiperazin-1-yl)phenyl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The piperazine ring can enhance the compound’s binding affinity to its targets, increasing its potency .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N-{[4-(4-methylpiperazin-1-yl)phenyl]benzamide
- ®-5-Chloro-N-{[4-(4-methylpiperazin-1-yl)phenyl]-N’-(tetrahydrofuran-2-yl)methyl}pyrimidine-2,4-diamine mesylate
Uniqueness
4-Chloro-N-{[4-(4-methylpiperazin-1-yl)phenyl]methyl}benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group, in particular, is crucial for its enzyme inhibitory activity, setting it apart from other similar compounds.
Propriétés
IUPAC Name |
4-chloro-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2S/c1-21-10-12-22(13-11-21)17-6-2-15(3-7-17)14-20-25(23,24)18-8-4-16(19)5-9-18/h2-9,20H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXZDLIUAROBMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-amino-1-benzyl-4-(2,3-dimethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5059899.png)

![1-[(2,5-Dimethoxyphenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid](/img/structure/B5059913.png)

![1-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine;hydrobromide](/img/structure/B5059925.png)
![3-(1H-indol-3-yl)-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]propanamide](/img/structure/B5059940.png)
![2-N-[3-[(4-amino-1,3,5-triazin-2-yl)amino]phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5059955.png)
![N-(4-methyl-2-pyridinyl)-3-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5059964.png)
![N-(2-fluoro-4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5059975.png)
![N-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B5059982.png)
![N-cyclohexyl-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5059991.png)
![1'-(4-methoxy-3-methylbenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B5059993.png)
![METHYL 3-[(4-CYANOPHENYL)METHYL]-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5059997.png)
![7-Benzyl-13-tert-butyl-3-sulfanylidene-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one](/img/structure/B5059999.png)
